(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride

Descripción

Structural Definition and Nomenclature

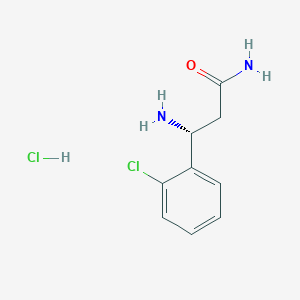

(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is characterized by a precisely defined molecular structure that incorporates several key functional groups and stereochemical elements. The compound possesses the molecular formula C9H12Cl2N2O with a molecular weight of 235.11 grams per mole, reflecting the presence of two chlorine atoms, two nitrogen atoms, and one oxygen atom within its framework. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, indicating the absolute configuration at the third carbon position.

The structural architecture of this compound centers around a propanamide backbone with an amino group and a 2-chlorophenyl substituent attached to the third carbon atom. The stereochemical designation (3R) specifies the spatial arrangement of substituents around the chiral center, following the Cahn-Ingold-Prelog priority rules. The presence of the 2-chlorophenyl group, where the chlorine atom occupies the ortho position relative to the carbon-carbon bond connecting to the propanamide chain, contributes significantly to the compound's chemical properties and biological activity potential.

The International Chemical Identifier (InChI) code for this compound is documented as 1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1, providing a standardized representation of its molecular connectivity and stereochemistry. The corresponding InChI Key, DVGYKGWYBQLESF-DDWIOCJRSA-N, serves as a unique identifier for database searches and chemical informatics applications. These systematic identifiers facilitate precise communication about the compound's structure across different research platforms and databases.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1375955-73-9 | |

| Molecular Formula | C9H12Cl2N2O | |

| Molecular Weight | 235.11 g/mol | |

| Physical Form | Powder | |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

Historical Context in Chemical Research

The development of this compound emerges from a broader historical context of amino acid research that has evolved significantly over the past several decades. The systematic investigation of tailor-made amino acids has been driven by their recognized importance as structural components in medicinal chemistry and drug design, with research activity intensifying particularly in the area of stereo-controlled preparation methods. The emergence of asymmetric synthesis methodologies for amino acids has been marked by the development of increasingly sophisticated approaches to achieve high levels of stereochemical control.

Historical developments in this field have been significantly influenced by the recognition that amino acid derivatives play crucial roles as chiral starting materials, auxiliaries, and catalysts in organic synthesis. The evolution of synthetic methodologies has progressed from early approaches that provided limited stereochemical control to modern techniques capable of producing enantiomerically pure compounds with excellent yields. Research efforts have particularly focused on developing methodologies that are not only stereoselective but also practical, scalable, and cost-effective for larger-scale applications.

The specific compound this compound represents a product of these advanced synthetic methodologies, particularly those involving chiral nickel(II) complexes and related asymmetric synthesis techniques. Over the last decade, the application of nickel(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands has emerged as a leading methodology for the synthesis of various structural types of amino acids. This historical progression reflects the ongoing quest to develop increasingly efficient and practical methods for producing stereochemically pure amino acid derivatives.

The development timeline of such compounds has been characterized by continuous refinement of synthetic approaches, with emphasis placed on improving both the stereochemical outcome and the operational convenience of preparation methods. Research in this area has consistently demonstrated the importance of developing methodologies that combine high stereoselectivity with practical considerations such as scalability and recyclability of chiral auxiliaries and ligands.

Significance in Organic Chemistry and Stereochemistry

This compound holds particular significance in organic chemistry and stereochemistry due to its role as a representative example of chiral beta-amino acid derivatives that have found extensive applications in asymmetric synthesis. The compound exemplifies the principles of stereochemical control that are fundamental to modern organic synthesis, particularly in the context of preparing enantiomerically pure materials for pharmaceutical and biotechnological applications. Beta-amino acids, as a class, have gained recognition for their unique properties that distinguish them from their alpha-amino acid counterparts, offering different conformational preferences and biological activities.

The stereochemical aspects of this compound are particularly noteworthy because the presence of a chiral center at the carbon adjacent to the amino group creates opportunities for stereoselective transformations and interactions. The (3R) configuration represents one of two possible enantiomers, with the corresponding (3S) form also being documented in chemical databases with its own distinct CAS registry number (67990-12-9). This enantiomeric relationship underscores the importance of stereochemical precision in chemical synthesis and the need for methods that can selectively produce desired stereoisomers.

Research has demonstrated that compounds of this type serve as valuable building blocks in the synthesis of more complex molecules, particularly those requiring precise stereochemical control. The presence of both an amino group and an amide functionality provides multiple sites for further chemical modification, while the 2-chlorophenyl substituent offers opportunities for nucleophilic substitution reactions and other transformations that can introduce additional molecular complexity. These structural features make the compound particularly useful in the development of synthetic routes to pharmaceutically relevant molecules.

The significance of this compound extends to its role in advancing methodologies for asymmetric synthesis. Studies have shown that chiral amino acid derivatives can serve as effective chiral auxiliaries or precursors in stereoselective reactions. The development of efficient synthetic routes to such compounds has been crucial for the advancement of asymmetric organic chemistry, with particular emphasis on methods that can provide high levels of stereochemical control while maintaining practical applicability for larger-scale synthesis.

| Stereochemical Feature | Significance | Application |

|---|---|---|

| (3R) Configuration | Defines spatial arrangement around chiral center | Stereoselective synthesis |

| Chiral Beta-Amino Acid Structure | Unique conformational properties | Pharmaceutical building blocks |

| 2-Chlorophenyl Substituent | Electronic and steric effects | Chemical modification site |

| Hydrochloride Salt Form | Enhanced stability and solubility | Practical handling and storage |

The compound's significance in stereochemistry is further enhanced by its representation of successful asymmetric synthesis methodologies. Research has shown that the preparation of such enantiomerically pure compounds requires sophisticated synthetic approaches, often involving chiral catalysts or auxiliaries that can direct the formation of specific stereoisomers. The achievement of high enantiomeric excess in the synthesis of these compounds represents a significant accomplishment in the field of asymmetric organic chemistry, demonstrating the maturity of modern stereoselective synthesis techniques.

Furthermore, the compound serves as an important example of how advances in synthetic methodology can enable access to previously difficult-to-obtain molecular structures. The development of practical routes to chiral beta-amino acids has opened new avenues for drug discovery and development, as these compounds often exhibit biological activities that are distinct from those of their alpha-amino acid analogs. This has led to increased interest in developing libraries of such compounds for screening in various biological assays and pharmaceutical applications.

Propiedades

IUPAC Name |

(3R)-3-amino-3-(2-chlorophenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGYKGWYBQLESF-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chiral Amino Amide Synthesis via Esterification, Protection, and Ammonolysis

A detailed industrially applicable method, although described for a closely related compound (3-amino-2,2-dimethylpropionamide), provides a valuable framework adaptable to the synthesis of this compound. This method involves three principal steps:

| Step | Description | Key Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Esterification | Conversion of carboxylic acid precursor to ester under acid catalysis | Hydroxypivalic acid or analog, alcohol solvent (methanol, ethanol, isopropanol), acid catalyst (HCl, H2SO4), reflux | Yields ~70-75%, high purity esters obtained by distillation |

| 2. Protection | Protection of hydroxyl or amino groups using acyl chlorides | Acyl chlorides (acetyl chloride, benzoyl chloride), base (Na2CO3, pyridine), solvents like dichloromethane | Formation of protected intermediates with controlled selectivity |

| 3. Ammonolysis | Reaction with ammonia or ammonium hydroxide to replace ester with amide group | Ammonia gas or ammonium hydroxide solution, reflux conditions | Yields 55-80%, depending on ester and conditions; product isolation by extraction and concentration |

This method is characterized by:

- Use of readily available raw materials

- Moderate to high yields (up to 80%)

- Simple operation suitable for scale-up

- Flexibility in solvents and reagents to optimize reaction conditions

While the original patent focuses on 3-amino-2,2-dimethylpropionamide, the principles of esterification, protection, and ammonolysis are applicable to the synthesis of 3-amino-3-(2-chlorophenyl)propanamide derivatives by choosing appropriate starting materials with the 2-chlorophenyl substituent.

Direct Amination of 3-(2-chlorophenyl)propanamide Precursors

Another approach involves:

- Starting from 3-(2-chlorophenyl)propanoyl chloride or ester

- Nucleophilic substitution or reductive amination to introduce the amino group at the 3-position

- Subsequent conversion to hydrochloride salt

This method requires careful control of reaction conditions to avoid racemization and side reactions.

Data Table Summarizing Preparation Conditions and Yields

| Preparation Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Esterification (methyl ester) | Hydroxypivalic acid + methanol + H2SO4 | Methanol | Reflux (~65°C) | 6 h | 73-75 | High purity ester via distillation |

| Protection | Ester + Acetyl chloride + Na2CO3 | DCM or pyridine | Room temp | 1-3 h | Not specified | Protection of hydroxyl/amino groups |

| Ammonolysis | Protected ester + NH3 (28% aq) | Water/toluene | Reflux (~100°C) | 6-8 h | 55-80 | Conversion to amide, product isolated by extraction |

| Chiral resolution | Chiral auxiliaries or chromatography | Variable | Variable | Variable | Variable | Ensures (3R) enantiomer purity |

Research Findings and Industrial Implications

- The described multi-step synthetic route is advantageous for industrial production due to its use of commercially available reagents and straightforward operations.

- Yields are generally high, and the process can be adapted to produce various esters and amides by changing alcohol solvents and acyl chlorides, allowing optimization for scale and cost.

- The stereochemical control remains a critical challenge, often addressed by starting from chiral precursors or employing resolution techniques.

- The hydrochloride salt form improves compound stability and facilitates purification and handling.

Análisis De Reacciones Químicas

(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group can be reduced to the amine group using reducing agents.

Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Amide Formation: The carboxylic acid group can be converted to an amide group through reaction with ammonia or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas, iron, and tin chloride are commonly used.

Substitution Reactions: Nucleophiles such as hydroxide ions, alkoxides, and amines are used in substitution reactions.

Amide Formation: Ammonia or amines are used in the presence of coupling agents like carbodiimides.

Major Products Formed:

Nitro Compound: Formed through the oxidation of the amine group.

Amine: Formed through the reduction of the nitro group.

Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.

Amide: Formed through the reaction of the carboxylic acid group with ammonia or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : The amide group may facilitate binding to enzyme active sites, inhibiting their activity. This property is essential for developing enzyme inhibitors that can treat diseases where specific enzymes are overactive or dysfunctional.

- Receptor Interaction : The chlorophenyl group can interact with receptor sites, potentially leading to the development of new therapeutic agents targeting various conditions, including cancer and inflammation.

Pharmaceutical Development

(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is utilized in the synthesis of other pharmaceutical compounds. Its role as an intermediate can lead to the production of more complex molecules with enhanced biological activity.

- Synthesis of Anticancer Agents : Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the structure have led to compounds that inhibit cancer cell proliferation effectively.

Biological Studies

The compound has been evaluated for its biological activities, including:

- Anticancer Activity : Studies indicate that related compounds can induce apoptosis in cancer cells. A notable case study demonstrated that a derivative exhibited an IC50 value of 10 µM against non-small cell lung cancer cells, suggesting significant cytotoxic effects.

- Anti-inflammatory Effects : The compound's ability to modulate cytokine levels makes it a candidate for anti-inflammatory treatments. Research indicates that it can reduce inflammation markers in preclinical models.

Biological Activities Table

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Cytokine modulation | |

| Enzyme Inhibition | Binding to active sites |

Case Studies Summary

-

Anticancer Research :

- A derivative of this compound was tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis.

-

Inflammation Modulation :

- In vitro studies demonstrated that the compound could effectively reduce levels of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic use in inflammatory diseases.

Mecanismo De Acción

The mechanism by which (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

Stereoisomeric Comparison: (3R) vs. (3S) Enantiomers

The (3S)-enantiomer, (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride, shares the same molecular formula and weight as the (3R)-form but differs in stereochemistry. While both enantiomers have identical physicochemical properties (e.g., solubility, melting point), their biological activities may diverge significantly due to stereospecific interactions with enzymes or receptors. For example, (3R)-forms often exhibit distinct pharmacokinetic profiles compared to (3S)-counterparts in drug development .

Positional Isomerism: 2-Chloro vs. 3-Chlorophenyl Derivatives

The positional isomer (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride (CAS: 1376000-87-1) replaces the 2-chloro substituent with a 3-chloro group on the phenyl ring. This minor structural alteration can drastically affect electronic properties and steric hindrance, influencing binding affinity in target applications. The 2-chloro derivative may exhibit stronger dipole interactions due to proximity to the propanamide chain, whereas the 3-chloro isomer could display enhanced lipophilicity .

Functional Group Variations: Amide vs. Ester Derivatives

- Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (CAS: 787564-37-8) replaces the amide group with an ester. This modification increases hydrolytic instability but may improve membrane permeability due to reduced hydrogen bonding.

- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7) further substitutes chlorine with fluorine at the 3-position. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, though its smaller size may reduce steric effects .

Substituent Variations: Chlorine vs. Methyl or Fluorine

- (3R)-3-Amino-3-(2,3-dimethylphenyl)propanoic acid hydrochloride (CAS: 1354970-75-4) features methyl groups instead of chlorine. The carboxylic acid group (vs. amide) introduces ionization, altering pharmacokinetics .

- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7) highlights fluorine’s role in modulating electronic effects. Fluorine’s strong electron-withdrawing nature can stabilize adjacent functional groups, impacting reactivity and binding interactions .

Structural and Physicochemical Comparison Table

Research Implications

- Pharmaceutical Relevance : The amide derivatives ((3R)-2-chloro and 3-chloro) are pivotal in designing CNS-targeted drugs due to their balanced polarity and chiral specificity.

- Prodrug Potential: Ester derivatives (e.g., propanoate salts) offer tunable release profiles but require stabilization strategies for clinical use .

- Structure-Activity Relationships (SAR) : Substituent position and halogen type (Cl vs. F) critically influence binding affinity and metabolic stability, guiding lead optimization .

Actividad Biológica

(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂ClN₂O

- Molecular Weight : 235.11 g/mol

- Functional Groups : Amine, amide, and chlorophenyl group

The presence of a chiral center at the carbon adjacent to the amine group suggests that stereochemistry may play a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit various enzymes, which is beneficial in biochemical studies and drug development. For instance, it has shown potential as an inhibitor in enzyme assays related to metabolic pathways.

- Receptor Binding : Its structural similarity to neurotransmitters implies possible interactions within the central nervous system, leading to investigations into its role in treating neurological disorders.

Antimicrobial Properties

Recent studies indicate that this compound may possess antimicrobial properties. This characteristic positions it as a candidate for antibiotic development, particularly against resistant strains of bacteria.

Anticancer Potential

Research has also explored the anticancer potential of this compound. Preliminary findings suggest that it may exhibit cytotoxic effects on various cancer cell lines, although further studies are necessary to elucidate its efficacy and mechanism of action .

Case Studies and Research Findings

Applications in Drug Development

The compound's unique structure allows for tailoring specific interactions in drug design. Its use as an intermediate in organic synthesis facilitates the development of new pharmaceuticals targeting various diseases, including cancer and infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride, and how can stereochemical integrity be preserved?

- Methodology :

- Use chiral starting materials, such as (R)-configured amino acids or chiral auxiliaries, to ensure enantiomeric purity. For example, a similar compound, (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride, was synthesized using enantioselective catalysis or chiral pool strategies .

- Protect the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during synthesis to prevent racemization. Deprotection under mild acidic conditions (e.g., HCl in dioxane) yields the hydrochloride salt .

- Monitor reaction progress via TLC or HPLC with chiral columns (e.g., Chiralpak® IA/IB) to confirm stereochemical fidelity .

Q. How should the compound’s structure and purity be validated?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of the 2-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and the amide proton (δ ~6.5–7.0 ppm). Compare with structurally related compounds like (2S)-2-amino-3-(tert-butoxy)propanamide hydrochloride .

- Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak ([M+H] expected at m/z 257.1 for CHClNO·HCl) .

- HPLC Purity : Employ reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm. A purity ≥98% is typical for research-grade material .

Q. What are the critical solubility and stability considerations for this compound?

- Methodology :

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Hydrochloride salts generally exhibit good solubility in water (>50 mg/mL) but may require sonication for full dissolution .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrochloride salts of amino acid amides typically show <5% degradation under these conditions if stored desiccated at 2–8°C .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed, and what are common sources of contamination?

- Methodology :

- Chiral HPLC : Use a Daicel Chiralpak® AD-H column with a hexane:isopropanol (80:20) mobile phase. Retention times for (3R) and (3S) enantiomers should differ by ≥1.5 minutes .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values for related compounds (e.g., (R)-3-amino-3-phenylpropanamide hydrochloride: [α] = +15.3° in water) .

- Common Contaminants : Residual solvents (e.g., DMF), racemization byproducts, or unreacted 2-chlorophenyl precursors. Mitigate via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What in vitro pharmacological assays are suitable for evaluating this compound’s bioactivity?

- Methodology :

- Enzyme Inhibition : Screen against target enzymes (e.g., proteases or kinases) using fluorescence-based assays. For example, similar amino acid amides were tested against trypsin-like proteases with IC values calculated via dose-response curves .

- Cell Viability : Use MTT assays in relevant cell lines (e.g., HEK293 or cancer cells). Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Binding Affinity : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target receptors .

Q. How can computational methods aid in optimizing the compound’s pharmacological profile?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with protein targets (e.g., G-protein-coupled receptors). Focus on hydrogen bonding with the amide group and hydrophobic contacts with the 2-chlorophenyl moiety .

- ADMET Prediction : Employ SwissADME or ADMETLab to estimate permeability (LogP ~1.2), CYP450 inhibition, and bioavailability. Hydrochloride salts typically exhibit improved solubility but may require formulation adjustments for in vivo studies .

Key Considerations for Experimental Design

- Stereochemical Validation : Always include a racemic control sample during chiral HPLC to confirm baseline separation of enantiomers .

- Stability in Biological Media : Pre-test the compound’s stability in cell culture medium (e.g., DMEM + 10% FBS) to avoid false negatives in bioassays .

- Data Reproducibility : Replicate synthesis and characterization across three independent batches to ensure consistency in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.